molecular formula C17H14BrN5O3 B11102210 4-Amino-N'-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-Amino-N'-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11102210
M. Wt: 416.2 g/mol
InChI Key: CTESMMFXYOLYSH-AWQFTUOYSA-N
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Description

4-Amino-N’-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a benzyloxy group, and a bromophenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 4-Amino-N’-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with 2-(benzyloxy)-5-bromobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-N’-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 4-Amino-N’-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C17H14BrN5O3

Molecular Weight

416.2 g/mol

IUPAC Name

4-amino-N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C17H14BrN5O3/c18-13-6-7-14(25-10-11-4-2-1-3-5-11)12(8-13)9-20-21-17(24)15-16(19)23-26-22-15/h1-9H,10H2,(H2,19,23)(H,21,24)/b20-9+

InChI Key

CTESMMFXYOLYSH-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=NON=C3N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=NON=C3N

Origin of Product

United States

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